molecular formula C15H14ClNOS B12799755 2-Chloro-7-(propan-2-yloxy)-10h-phenothiazine CAS No. 14782-61-7

2-Chloro-7-(propan-2-yloxy)-10h-phenothiazine

Cat. No.: B12799755
CAS No.: 14782-61-7
M. Wt: 291.8 g/mol
InChI Key: VLAVURQCKDHMPG-UHFFFAOYSA-N
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Description

NSC 157953, also known as sodium hydrosulfite, is a chemical compound with the formula Na2S2O4. It is a white crystalline powder that is widely used as a reducing agent in various industrial and laboratory applications. Sodium hydrosulfite is known for its ability to decolorize and bleach materials, making it valuable in the textile and paper industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium hydrosulfite can be synthesized through several methods. One common method involves the reduction of sodium bisulfite (NaHSO3) with zinc powder in an aqueous solution. The reaction is as follows: [ \text{NaHSO}_3 + \text{Zn} \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{ZnSO}_4 ]

Another method involves the reaction of sulfur dioxide (SO2) with sodium hydroxide (NaOH) and sodium borohydride (NaBH4): [ \text{SO}_2 + 2\text{NaOH} + \text{NaBH}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{B(OH)}_3 ]

Industrial Production Methods

In industrial settings, sodium hydrosulfite is typically produced by the reaction of sodium formate (HCOONa) with sulfur dioxide (SO2) under controlled conditions. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrosulfite undergoes various chemical reactions, including:

    Reduction: It is a powerful reducing agent and can reduce many organic and inorganic compounds.

    Oxidation: In the presence of air, sodium hydrosulfite can be oxidized to sodium sulfate (Na2SO4).

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Reduction Reactions: Common reagents include organic compounds such as ketones and aldehydes. Conditions typically involve aqueous solutions and mild temperatures.

    Oxidation Reactions: These reactions occur readily in the presence of oxygen or air.

    Substitution Reactions: Nucleophiles such as amines or thiols are commonly used.

Major Products Formed

    Reduction: The major products are the reduced forms of the reactants, such as alcohols from ketones or aldehydes.

    Oxidation: The major product is sodium sulfate (Na2SO4).

    Substitution: The products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

Sodium hydrosulfite has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in various chemical reactions and processes.

    Biology: It is used in the reduction of disulfide bonds in proteins and other biological molecules.

    Medicine: It is used in the preparation of certain pharmaceuticals and as a reducing agent in some medical treatments.

    Industry: It is widely used in the textile industry for bleaching and decolorizing fabrics, and in the paper industry for bleaching pulp.

Mechanism of Action

Sodium hydrosulfite exerts its effects primarily through its reducing properties. It donates electrons to other molecules, thereby reducing them. This process involves the transfer of electrons from sodium hydrosulfite to the target molecule, resulting in the formation of reduced products. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Sodium dithionite (Na2S2O4): Similar in structure and function, used as a reducing agent.

    Sodium bisulfite (NaHSO3): Used as a reducing agent and preservative.

    Sodium metabisulfite (Na2S2O5): Used as a reducing agent and preservative.

Uniqueness

Sodium hydrosulfite is unique in its strong reducing properties and its ability to decolorize and bleach materials effectively. It is also relatively stable and easy to handle, making it a preferred choice in many industrial and laboratory applications.

Properties

CAS No.

14782-61-7

Molecular Formula

C15H14ClNOS

Molecular Weight

291.8 g/mol

IUPAC Name

2-chloro-7-propan-2-yloxy-10H-phenothiazine

InChI

InChI=1S/C15H14ClNOS/c1-9(2)18-11-4-5-12-15(8-11)19-14-6-3-10(16)7-13(14)17-12/h3-9,17H,1-2H3

InChI Key

VLAVURQCKDHMPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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